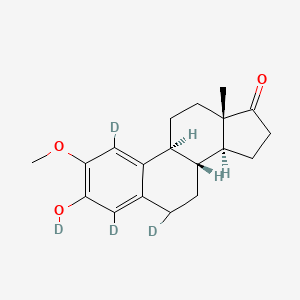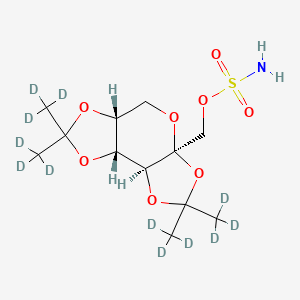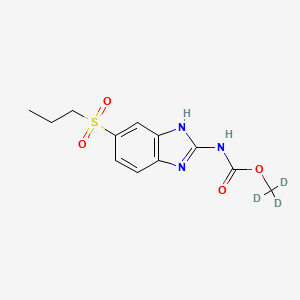
2-Methoxyestrone-1,4,16,16-d4
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methoxyestrone-1,4,16,16-d4 is a chemical compound primarily used in research and development applications . It is a deuterated form of 2-methoxyestrone, an estrogen hormone produced naturally by the body . This compound is labeled with four deuterium atoms, making it useful in isotopic labeling studies . It is commonly used in studies related to estrogen metabolism and the role of estrogen in various physiological processes . It has shown anti-cancer properties, particularly in breast cancer research .
Synthesis Analysis
The synthesis of 2-Methoxyestrone-1,4,16,16-d4 involves the replacement of hydrogen atoms in the molecule with deuterium atoms . This process makes it distinguishable from other molecules in a sample, which is useful in isotopic labeling studies .Molecular Structure Analysis
The chemical formula for 2-Methoxyestrone-1,4,16,16-d4 is C19H19D4O3 . It has a molecular weight of 305.40 g/mol .Chemical Reactions Analysis
The deuterium atoms in 2-Methoxyestrone-1,4,16,16-d4 replace hydrogen atoms in the molecule . This alteration is what makes it useful in isotopic labeling studies .Physical And Chemical Properties Analysis
2-Methoxyestrone-1,4,16,16-d4 is a white to off-white powder . It is soluble in organic solvents like methanol and ethanol .Aplicaciones Científicas De Investigación
2-Methoxyestrone and related estradiol metabolites have been studied for their role in the susceptibility of low-density lipoprotein to oxidation, suggesting a potential impact on lipid metabolism and cardiovascular health (Seeger, Mueck, & Lippert, 1997).
Techniques for measuring levels of 2-Methoxyestrone in human urine have been developed, aiding in the study of its physiological roles and variations in different groups, such as children, men, and pregnant women (Ball, Reu, Schwab, & Knuppen, 1979).
Supercritical fluid chromatography with tandem mass spectrometry has been employed to separate and quantify various estrogen metabolites including 2-Methoxyestrone, highlighting its significance in estrogen metabolism studies (Xu, Roman, Veenstra, Van Anda, Ziegler, & Issaq, 2006).
The intestinal bacterial metabolism of 2-Methoxyestrone has been investigated, revealing insights into its transformation into biologically active steroid hormones, which has implications for understanding its role in various physiological processes (Axelson & Sjövall, 1983).
A study on serum estrone and its metabolites, including 2-Methoxyestrone, in postmenopausal women has been conducted, contributing to our understanding of estrogen's role in conditions like breast cancer (Rangiah, Shah, Vachani, Ciccimaro, & Blair, 2011).
2-Methoxyestrone is recognized for its potential anticarcinogenic properties and minimal estrogen activities, indicating its importance in cancer research and hormone-related studies (2020, Definitions).
The metabolite has been noted in the study of urinary estrogen fractions in pregnant women, suggesting its fluctuating levels and potential role in pregnancy-related hormonal changes (Hobkirk & Nilsen, 1962).
Clinical trials have explored 2-Methoxyestradiol, a related compound, for its anticancer activity, particularly in hormone-refractory prostate cancer, highlighting the therapeutic potential of these estrogen metabolites (Sweeney, Liu, Yiannoutsos, Kolesar, Horvath, Staab, Fife, Armstrong, Treston, Sidor, & Wilding, 2005).
The metabolism of 2-Methoxyestrone has been specifically studied in men, providing valuable information about its biological activity and potential health implications (Longcope, Flood, Femino, & Williams, 1983).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
(8R,9S,13S,14S)-1,4,6-trideuterio-3-deuteriooxy-2-methoxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24O3/c1-19-8-7-12-13(15(19)5-6-18(19)21)4-3-11-9-16(20)17(22-2)10-14(11)12/h9-10,12-13,15,20H,3-8H2,1-2H3/t12-,13+,15-,19-/m0/s1/i3D,9D,10D/hD/t3?,12-,13+,15-,19- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHEUWNKSCXYKBU-NZTFOOEBSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2=O)CCC4=CC(=C(C=C34)OC)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1C[C@@H]2[C@H](CC[C@]3([C@H]2CCC3=O)C)C4=C(C(=C(C(=C14)[2H])O[2H])OC)[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![N-Acetyl-D-[ul-13C6;15N]glucosamine](/img/structure/B602566.png)
![N-[1,2-13C2]acetyl-D-[ul-13C6;15N]glucosamine](/img/structure/B602567.png)
![N-[1,2-13C2]acetyl-D-[1-13C;15N]glucosamine](/img/structure/B602569.png)
![Butanedioic acid, mono[(3R,5aS,6R,8aS,9R,10S,12R,12aR)-decahydro-3,6-dimethyl-9-(methyl-d3)-3,12-epoxy-12H-pyrano[4,3-j]-1,2-benzodioxepin-10-yl] ester](/img/structure/B602574.png)

